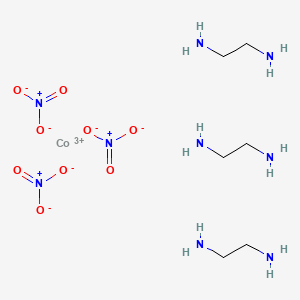

Tris(ethylenediamine)cobalt(iii)nitrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H24CoN9O9 |

|---|---|

Molecular Weight |

425.24 g/mol |

IUPAC Name |

cobalt(3+);ethane-1,2-diamine;trinitrate |

InChI |

InChI=1S/3C2H8N2.Co.3NO3/c3*3-1-2-4;;3*2-1(3)4/h3*1-4H2;;;;/q;;;+3;3*-1 |

InChI Key |

MTCFUGCMXQVODX-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)N.C(CN)N.C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+3] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Tris(ethylenediamine)cobalt(III) Nitrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tris(ethylenediamine)cobalt(III) nitrate (B79036), --INVALID-LINK--₃. This coordination complex is a stable, kinetically inert compound, making it a valuable building block in various research applications, including the development of redox-activated drug delivery systems. This document outlines detailed experimental protocols, presents key characterization data in a structured format, and includes visualizations to illustrate the synthetic workflow and molecular structure.

Synthesis of Tris(ethylenediamine)cobalt(III) Nitrate

The synthesis of tris(ethylenediamine)cobalt(III) nitrate can be achieved through two primary methods: direct synthesis from a cobalt(II) precursor followed by oxidation, or through an anion exchange reaction from the more commonly synthesized chloride salt. Both methods yield the stable [Co(en)₃]³⁺ cation.

Experimental Protocol: Direct Synthesis

This method involves the in-situ formation of the tris(ethylenediamine)cobalt(II) complex followed by oxidation to the cobalt(III) state using hydrogen peroxide.

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

30% Hydrogen peroxide (H₂O₂)

-

Distilled water

Procedure:

-

Dissolve a molar equivalent of cobalt(II) nitrate hexahydrate in a minimal amount of distilled water in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, cautiously add three molar equivalents of ethylenediamine to a small amount of distilled water. This reaction is exothermic.

-

Slowly add the aqueous ethylenediamine solution to the stirring solution of cobalt(II) nitrate. A color change should be observed as the [Co(en)₃]²⁺ complex forms.

-

Carefully add an excess of 30% hydrogen peroxide dropwise to the reaction mixture. The solution will effervesce as the Co(II) is oxidized to Co(III). The color of the solution will change to a characteristic orange-yellow.

-

Gently heat the solution to approximately 60-70°C for 30 minutes to ensure the completion of the oxidation and to decompose any excess hydrogen peroxide.

-

Allow the solution to cool to room temperature.

-

The product can be crystallized by slow evaporation of the solvent or by the addition of ethanol to reduce the solubility of the complex.

-

Collect the resulting orange-yellow crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol and then air-dry.

Experimental Protocol: Anion Exchange

This method is suitable if tris(ethylenediamine)cobalt(III) chloride is already available. It involves the precipitation of the chloride ion, leaving the desired nitrate salt in solution.

Materials:

-

Tris(ethylenediamine)cobalt(III) chloride ([Co(en)₃]Cl₃)

-

Silver nitrate (AgNO₃)

-

Distilled water

-

Ethanol

Procedure:

-

Dissolve a known amount of tris(ethylenediamine)cobalt(III) chloride in distilled water.

-

In a separate container, dissolve a stoichiometric equivalent of silver nitrate in distilled water.

-

Slowly add the silver nitrate solution to the stirring solution of the cobalt complex. A white precipitate of silver chloride (AgCl) will form immediately.

-

Stir the mixture for a few minutes to ensure complete precipitation.

-

Remove the silver chloride precipitate by vacuum filtration.

-

The filtrate now contains tris(ethylenediamine)cobalt(III) nitrate in solution.

-

Crystallize the product from the filtrate by slow evaporation or by the addition of ethanol.

-

Collect the orange-yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and air-dry.

Characterization of Tris(ethylenediamine)cobalt(III) Nitrate

The synthesized complex can be characterized by a variety of spectroscopic and analytical techniques to confirm its identity and purity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of tris(ethylenediamine)cobalt(III) nitrate is presented in Table 1.

| Property | Value |

| Chemical Formula | C₆H₂₄CoN₉O₉ |

| Molecular Weight | 425.24 g/mol |

| Appearance | Orange-yellow crystalline solid |

| Solubility | Soluble in water |

| Coordination Geometry | Octahedral |

| Magnetic Moment | Diamagnetic (low-spin d⁶ Co(III)) |

Spectroscopic Data

2.2.1. UV-Visible Spectroscopy

The UV-Visible spectrum of an aqueous solution of tris(ethylenediamine)cobalt(III) nitrate is dominated by d-d electronic transitions of the cobalt(III) center. The spectrum is expected to be very similar to that of the chloride salt, as the counter-ion has a negligible effect on the electronic transitions of the complex cation. The characteristic absorption bands are summarized in Table 2.

| Transition | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| ¹A₁g → ¹T₁g | ~467 | ~88 |

| ¹A₁g → ¹T₂g | ~338 | ~80 |

2.2.2. Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the complex. The key vibrational frequencies for tris(ethylenediamine)cobalt(III) nitrate are presented in Table 3. The data for the [Co(en)₃]²⁺ complex is used as a reference for the ethylenediamine ligand vibrations, which are expected to be similar in the Co(III) complex.

| Wavenumber (cm⁻¹) | Assignment |

| ~3324, ~3275 | N-H stretching vibrations of ethylenediamine |

| ~2938, ~2895 | C-H stretching vibrations of ethylenediamine |

| ~1583 | N-H bending (scissoring) of ethylenediamine |

| ~1380-1400 | Asymmetric NO₃⁻ stretching |

| ~1326 | CH₂ twisting of ethylenediamine |

| ~1028 | Symmetric NO₃⁻ stretching |

| ~830-840 | Out-of-plane NO₃⁻ bending |

| ~450-500 | Co-N stretching |

Magnetic Susceptibility

As a d⁶ low-spin complex, tris(ethylenediamine)cobalt(III) has all its d-electrons paired in the t₂g orbitals. Consequently, the complex is diamagnetic.[1] Magnetic susceptibility measurements will confirm the absence of any unpaired electrons.

Visualizations

Synthesis and Characterization Workflow

The overall workflow for the synthesis and characterization of tris(ethylenediamine)cobalt(III) nitrate is depicted in the following diagram.

References

Unveiling the Architecture of a Coordination Complex: A Technical Guide to the Crystal Structure of Tris(ethylenediamine)cobalt(III) Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of tris(ethylenediamine)cobalt(III) nitrate (B79036), a compound of historical and academic significance in coordination chemistry. This document summarizes its key crystallographic data, details the experimental protocols for its synthesis and structural determination, and visualizes the coordination environment and analytical workflow.

Core Crystallographic Data

The crystal structure of D---INVALID-LINK--₃ has been determined by single-crystal X-ray analysis. The compound crystallizes in the orthorhombic space group P2₁2₁2₁.[1] The coordination around the central cobalt atom is essentially octahedral.[1]

| Parameter | Value |

| Chemical Formula | C₆H₂₄CoN₉O₉ |

| Molecular Weight | 425.24 g/mol [2] |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁[1] |

| Lattice Constants | a = 14.570(17) Å, b = 12.607(16) Å, c = 8.756(3) Å[1] |

| Unit Cell Volume | 1609.4 ų |

| Formula Units (Z) | 4[1] |

| Calculated Density | 1.756 g/cm³[1] |

| Measured Density | 1.773 g/cm³[1] |

| Average Co-N Distance | 1.964(8) Å[1] |

| R-index | 8.4%[1] |

Experimental Protocols

Synthesis and Crystallization

Yellow crystals of tris(ethylenediamine)cobalt(III) nitrate can be prepared as first described by Werner in 1912.[1] The general procedure involves the reaction of a cobalt(II) salt with ethylenediamine (B42938), followed by oxidation to cobalt(III) and subsequent precipitation with a nitrate salt.

Detailed Methodology:

-

Preparation of the Complex: A solution of a cobalt(II) salt (e.g., cobalt(II) chloride) in water is treated with an excess of ethylenediamine.

-

Oxidation: The solution is purged with air to facilitate the oxidation of the Co(II)-ethylenediamine complex to the Co(III) state. This process is typically carried out for several hours.

-

Crystallization: The resulting solution containing the [Co(en)₃]³⁺ cation is then treated with a concentrated solution of nitric acid or a soluble nitrate salt to precipitate tris(ethylenediamine)cobalt(III) nitrate.

-

Recrystallization: The crude product is purified by recrystallization from a water solution to yield yellow, needle-like or triangular prism-shaped crystals suitable for X-ray diffraction.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure was accomplished through three-dimensional single-crystal X-ray analysis.[1]

Detailed Methodology:

-

Crystal Mounting: A suitable single crystal with approximate dimensions of 0.07 x 0.07 x 0.08 mm is mounted on a goniometer head.[1]

-

Data Collection: Preliminary precession photographs are taken to determine the crystal system and space group. The systematic extinctions (h00, h=2n+1; 0k0, k=2n+1; 00l, l=2n+1) uniquely identify the space group as P2₁2₁2₁.[1] Intensity data is then collected using a diffractometer.

-

Structure Solution and Refinement: The structure is solved using standard methods. The positions of the cobalt, nitrogen, carbon, and oxygen atoms are refined anisotropically.[1] The final structure is refined by least-squares methods to a specific R-index.[1]

Visualizations

Crystallographic Analysis Workflow

The following diagram illustrates the logical workflow from the synthesis of the compound to the final determination of its crystal structure.

Caption: Workflow for the crystal structure determination of tris(ethylenediamine)cobalt(III) nitrate.

Coordination Environment of Cobalt(III)

The [Co(en)₃]³⁺ cation exhibits an octahedral coordination geometry, with the central cobalt(III) ion bonded to six nitrogen atoms from the three bidentate ethylenediamine ligands.

Caption: Octahedral coordination of the Cobalt(III) ion in the [Co(en)₃]³⁺ complex.

References

An In-depth Technical Guide to the Stereochemistry of Tris(ethylenediamine)cobalt(III) Nitrate Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of tris(ethylenediamine)cobalt(III) nitrate (B79036), a classic example of a chiral coordination complex. This document details the synthesis of the racemic mixture, the resolution of its enantiomers, and their chiroptical properties. The experimental protocols provided are based on established literature, offering a practical resource for the preparation and characterization of these stereoisomers.

Introduction to the Stereochemistry of [Co(en)₃]³⁺

The tris(ethylenediamine)cobalt(III) cation, [Co(en)₃]³⁺, is a coordination complex in which a central cobalt(III) ion is octahedrally coordinated to three bidentate ethylenediamine (B42938) (en) ligands.[1][2] The arrangement of these three chelate rings results in a chiral structure, meaning the complex is non-superimposable on its mirror image. This chirality is a fundamental concept in stereochemistry, analogous to the handedness observed in organic molecules.

The two enantiomers of [Co(en)₃]³⁺ are designated as Δ (delta) and Λ (lambda).[2][3] These descriptors relate to the right-handed (Δ) or left-handed (Λ) helicity of the arrangement of the chelate rings around the central cobalt ion. These enantiomers possess identical physical properties, such as melting point, solubility, and spectroscopic signatures (NMR, UV-Vis), with the notable exception of their interaction with plane-polarized light.[4]

Chiroptical Properties

The defining characteristic of the [Co(en)₃]³⁺ enantiomers is their optical activity. Solutions of the pure enantiomers rotate the plane of polarized light in equal and opposite directions. The dextrorotatory isomer is denoted as (+), while the levorotatory isomer is denoted as (-). This property is quantified by the specific rotation, [α].

Furthermore, the enantiomers exhibit distinct circular dichroism (CD) spectra. Circular dichroism is the differential absorption of left and right circularly polarized light. The CD spectra of the Δ and Λ enantiomers are mirror images of each other, providing a powerful tool for their identification and the determination of enantiomeric purity.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of racemic tris(ethylenediamine)cobalt(III) nitrate and the resolution of its enantiomers.

Synthesis of Racemic Tris(ethylenediamine)cobalt(III) Nitrate

The synthesis of the racemic complex typically involves the oxidation of a cobalt(II) salt in the presence of ethylenediamine. While many protocols use cobalt(II) chloride or sulfate, the nitrate salt can be prepared by adapting these methods or through anion exchange.

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

Ethylenediamine (en)

-

Activated Charcoal

-

Hydrogen Peroxide (H₂O₂) (30%)

-

Nitric Acid (HNO₃) (concentrated)

Procedure:

-

In a fume hood, dissolve cobalt(II) nitrate hexahydrate in water.

-

Slowly add ethylenediamine to the cobalt(II) nitrate solution with constant stirring.

-

Add a small amount of activated charcoal to the solution to catalyze the oxidation.

-

Carefully add 30% hydrogen peroxide dropwise to the solution. The solution will darken and heat up.

-

After the addition of hydrogen peroxide is complete, heat the mixture gently on a steam bath for approximately 30 minutes to ensure complete oxidation and to decompose any remaining peroxide.

-

Filter the hot solution to remove the activated charcoal.

-

Acidify the filtrate with a small amount of concentrated nitric acid.

-

Slowly add ethanol to the solution to precipitate the orange-yellow crystals of racemic --INVALID-LINK--₃.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crystals by vacuum filtration, wash with ethanol, and air dry.

Resolution of [Co(en)₃]³⁺ Enantiomers

The resolution of the racemic mixture is achieved by converting the enantiomers into diastereomers using a chiral resolving agent. The most common method utilizes (+)-tartaric acid. The resulting diastereomers, (+)-[Co(en)₃][(+)-tart]Cl and (-)-[Co(en)₃][(+)-tart]Cl, have different solubilities, allowing for their separation by fractional crystallization. While the initial resolution often yields the chloride salt of the diastereomer, this can be subsequently converted to the desired nitrate salt.

Materials:

-

Racemic [Co(en)₃]Cl₃ (can be prepared from the nitrate salt by precipitation with HCl)

-

(+)-Tartaric acid

-

Sodium Hydroxide (NaOH)

-

Sodium Iodide (NaI)

Procedure for Resolution:

-

Dissolve racemic [Co(en)₃]Cl₃ in warm water.

-

Add an equimolar amount of (+)-tartaric acid to the solution.

-

Neutralize the solution with a solution of sodium hydroxide.

-

Allow the solution to cool slowly to room temperature. The less soluble diastereomer, (+)-[Co(en)₃][(+)-tart]Cl, will crystallize out.

-

Collect the crystals by filtration. The filtrate will contain the more soluble (-)-[Co(en)₃][(+)-tart]Cl diastereomer.

Isolation of (+)-[Co(en)₃]I₃:

-

Dissolve the crystals of (+)-[Co(en)₃][(+)-tart]Cl in warm water.

-

Add a concentrated solution of sodium iodide (NaI) to precipitate (+)-[Co(en)₃]I₃.

-

Cool the solution in an ice bath and collect the crystals by filtration.

-

Wash the crystals with a small amount of cold water, then ethanol, and air dry.

Isolation of (-)-[Co(en)₃]I₃:

-

To the filtrate from the diastereomer crystallization, add a concentrated solution of sodium iodide.

-

This will precipitate a mixture of the desired (-)-[Co(en)₃]I₃ and some remaining racemic complex.

-

The (-)-[Co(en)₃]I₃ is more soluble in warm water than the racemate. Purify the product by recrystallization from warm water.

Conversion to Nitrate Salts

The separated iodide salts of the enantiomers can be converted to the nitrate salts through an anion exchange reaction.

Materials:

-

Enantiomerically pure (+)-[Co(en)₃]I₃ or (-)-[Co(en)₃]I₃

-

Silver Nitrate (AgNO₃)

-

Ethanol

Procedure:

-

Dissolve the enantiomerically pure iodide salt in a minimum amount of warm water.

-

In a separate container, dissolve a stoichiometric amount of silver nitrate in water.

-

Slowly add the silver nitrate solution to the cobalt complex solution with stirring. A precipitate of silver iodide (AgI) will form.

-

Stir the mixture for a period to ensure complete precipitation.

-

Filter the mixture to remove the AgI precipitate.

-

The filtrate now contains the desired enantiomerically pure --INVALID-LINK--₃.

-

The nitrate salt can be isolated by slow evaporation of the solvent or by precipitation with ethanol.

Data Presentation

The following tables summarize the chiroptical properties of the tris(ethylenediamine)cobalt(III) enantiomers. It is important to note that specific rotation values can be dependent on the counter-ion. While extensive data exists for the chloride and iodide salts, specific values for the nitrate salt are less commonly reported in introductory literature. The values for the iodide salt are provided here as a close reference.

Table 1: Specific Rotation of [Co(en)₃]X₃ Enantiomers

| Enantiomer | Counter-ion (X) | Specific Rotation ([α]D) |

| (+)-[Co(en)₃]³⁺ | I⁻ | +106°[5][6] |

| (-)-[Co(en)₃]³⁺ | I⁻ | -66° (impure) to -89° (pure)[5][6][7] |

Note: The specific rotation is typically measured at the sodium D-line (589 nm).

Table 2: Circular Dichroism Data for [Co(en)₃]³⁺ Enantiomers

| Enantiomer | λmax (nm) | Molar Ellipticity (Δε) |

| Λ-(+)-[Co(en)₃]³⁺ | ~490 | Positive |

| Δ-(-)-[Co(en)₃]³⁺ | ~490 | Negative |

Note: The CD spectra of the enantiomers are mirror images. The major absorption band is observed around 490 nm. The sign of the molar ellipticity at this wavelength is indicative of the absolute configuration.[8]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the stereochemistry of tris(ethylenediamine)cobalt(III) nitrate.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. [PDF] Circular dichroism spectrum of [Co(en)3]3+ in water: A discrete solvent reaction field study | Semantic Scholar [semanticscholar.org]

- 4. prezi.com [prezi.com]

- 5. Tris(ethylenediamine)cobalt(iii)nitrate | Benchchem [benchchem.com]

- 6. kibin.com [kibin.com]

- 7. scribd.com [scribd.com]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

A Comprehensive Technical Guide to the Solubility of Tris(ethylenediamine)cobalt(III) Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of tris(ethylenediamine)cobalt(III) nitrate (B79036), a coordination complex of significant interest in various scientific domains. This document adheres to stringent data presentation and experimental protocol standards to assist researchers in their laboratory work.

Introduction

Tris(ethylenediamine)cobalt(III) nitrate, with the chemical formula --INVALID-LINK--₃, is a coordination compound featuring a central cobalt(III) ion octahedrally coordinated to three bidentate ethylenediamine (B42938) ligands.[1] This complex is noted for its high stability and is often used in inorganic chemistry education and research. Its solubility is a critical parameter for its application in synthesis, catalysis, and potentially in biological systems.

Aqueous Solubility

Tris(ethylenediamine)cobalt(III) nitrate is consistently reported to be highly soluble in water.[2][3] This high aqueous solubility is attributed to the ionic nature of the salt and the ability of the polar water molecules to solvate the charged complex cation, [Co(en)₃]³⁺, and the nitrate anions.

Organic Solvent Solubility

Information regarding the solubility of tris(ethylenediamine)cobalt(III) nitrate in organic solvents is scarce in the existing literature. Generally, inorganic salts tend to be less soluble in non-polar organic solvents. The solubility in polar organic solvents like methanol, ethanol (B145695), and acetone (B3395972) would depend on the solvent's ability to interact with the ionic components of the complex. For the related cobalt(II) nitrate, solubility in acetone and ethanol has been observed.[5][6] However, the trivalent and complex nature of tris(ethylenediamine)cobalt(III) nitrate significantly influences its solubility profile.

Due to the lack of specific data, experimental determination is necessary to quantify the solubility of --INVALID-LINK--₃ in various organic solvents.

Factors Influencing Solubility

The solubility of tris(ethylenediamine)cobalt(III) nitrate can be influenced by several factors:

-

Temperature: For most salts, solubility in water increases with temperature. However, the extent of this effect needs to be determined experimentally.

-

pH: The stability of the complex can be pH-dependent. In highly acidic or basic solutions, the complex may undergo decomposition, which would affect solubility measurements.

-

Presence of Other Ions: The common ion effect or the formation of other complex species in solution can alter the solubility.

Experimental Protocols for Solubility Determination

Given the lack of quantitative data, this section provides detailed experimental protocols for determining the solubility of tris(ethylenediamine)cobalt(III) nitrate.

Gravimetric Method

This method is suitable for determining solubility in various solvents where the complex can be isolated in a pure, dry form.

Methodology:

-

Saturation: Prepare a saturated solution by adding an excess of solid tris(ethylenediamine)cobalt(III) nitrate to the solvent of interest in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: Carefully withdraw a known volume or mass of the supernatant liquid, ensuring no solid particles are transferred. This can be done using a filtered syringe.

-

Solvent Evaporation: Place the collected sample in a pre-weighed, dry container (e.g., an evaporating dish).

-

Drying: Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the complex) until a constant weight of the solid residue is achieved.

-

Calculation: The solubility can be calculated as the mass of the dissolved solid per volume or mass of the solvent.

UV-Visible Spectrophotometric Method

This method is particularly suitable for determining the solubility of colored compounds like tris(ethylenediamine)cobalt(III) nitrate in solvents where it exhibits a distinct absorbance peak.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of tris(ethylenediamine)cobalt(III) nitrate in the solvent of interest.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer. Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.

Data Presentation

The following tables are templates for summarizing experimentally determined solubility data.

Table 1: Solubility of Tris(ethylenediamine)cobalt(III) Nitrate in Water at Different Temperatures

| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., 10 | ||

| e.g., 25 | ||

| e.g., 40 | ||

| e.g., 60 |

Table 2: Solubility of Tris(ethylenediamine)cobalt(III) Nitrate in Various Solvents at 25°C

| Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | ||

| Methanol | ||

| Ethanol | ||

| Acetone | ||

| Other |

Visualizations

Dissolution Process

The following diagram illustrates the conceptual pathway of the dissolution of tris(ethylenediamine)cobalt(III) nitrate in a polar solvent like water.

Caption: Dissolution of --INVALID-LINK--₃.

Experimental Workflow for Solubility Determination

The diagram below outlines the logical flow of the experimental protocols described.

Caption: Experimental workflow for solubility determination.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. americanelements.com [americanelements.com]

- 3. homework.study.com [homework.study.com]

- 4. 14883-80-8 CAS MSDS (TRIS(ETHYLENEDIAMINE)COBALT(III) CHLORIDE TRIHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

thermal decomposition properties of tris(ethylenediamine)cobalt(iii) nitrate

An In-depth Technical Guide on the Thermal Decomposition Properties of Tris(ethylenediamine)cobalt(III) (B86008) Nitrate (B79036)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(ethylenediamine)cobalt(III) nitrate, --INVALID-LINK--₃, is a coordination complex of significant interest in inorganic chemistry. Understanding its thermal decomposition properties is crucial for its safe handling, storage, and potential applications where it might be subjected to elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of this complex, drawing from available thermoanalytical studies. The document details the decomposition pathway, presents quantitative data from thermogravimetric and differential scanning analyses, and outlines the experimental protocols for these investigations.

Introduction

Tris(ethylenediamine)cobalt(III) nitrate is an octahedral complex known for its stability under ambient conditions. However, like many nitrate salts of coordination complexes, it undergoes energetic decomposition upon heating. The thermal decomposition process involves redox reactions between the cobalt(III) center, the ethylenediamine (B42938) ligands, and the nitrate counter-ions. This guide summarizes the key findings from thermal analysis studies, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).

Thermal Decomposition Pathway

The thermal decomposition of tris(ethylenediamine)cobalt(III) nitrate is characterized by its energetic and often sudden nature. Studies on a series of [Co(en)₃]Y₃ complexes (where Y represents various anions) have shown that the nitrate salt, in particular, decomposes suddenly, in a manner that can be explosive[1]. This is attributed to the oxidizing nature of the nitrate anion in close proximity to the reducing ethylenediamine ligands.

The overall decomposition process can be conceptualized as an intramolecular redox reaction, where the ethylenediamine ligands are oxidized by the nitrate ions, and the cobalt(III) center is reduced. The final solid residue is typically a form of cobalt oxide.

Caption: Conceptual pathway of the thermal decomposition of tris(ethylenediamine)cobalt(III) nitrate.

Quantitative Thermal Analysis Data

While detailed quantitative data for the nitrate salt is sparse due to its explosive nature, comparative studies with other salts of the [Co(en)₃]³⁺ cation provide context. The following table summarizes the available information and contrasts it with the more stable chloride analogue.

| Compound | Technique | Key Observations | Decomposition Temperature (°C) | Reference |

| --INVALID-LINK--₃ | TG, DTA, DSC | Sudden, frequently explosion-like decomposition. | Not specified, but implied to be sharp and energetic. | [1] |

| [Co(en)₃]Cl₃ | TGA | Multi-step decomposition. | ~275 (onset) |

Note: The explosive nature of the nitrate salt makes it challenging to obtain precise, reproducible quantitative data from standard thermal analysis techniques.

Experimental Protocols

The methodologies outlined below are representative of the techniques used to study the thermal decomposition of cobalt-amine complexes.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

A standard procedure for conducting TGA/DTA on a coordination complex is as follows:

-

Sample Preparation: A small, precisely weighed sample of the crystalline --INVALID-LINK--₃ (typically 1-5 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A simultaneous TGA/DTA instrument is used.

-

Atmosphere: The experiment is typically run under a controlled atmosphere, such as a dynamic flow of an inert gas (e.g., nitrogen or argon) or an oxidizing atmosphere (e.g., air), at a specified flow rate (e.g., 50-100 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-1000 °C) at a constant heating rate (e.g., 5, 10, or 20 °C/min).

-

Data Acquisition: The instrument records the sample's mass change (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

Caption: A generalized workflow for thermogravimetric and differential thermal analysis.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions.

-

Sample Preparation: A very small amount of the sample (typically 0.5-2 mg) is hermetically sealed in an aluminum pan.

-

Instrumentation: A DSC instrument with a suitable reference (an empty sealed pan) is used.

-

Atmosphere: A controlled inert or oxidizing atmosphere is maintained.

-

Heating Program: A linear heating rate, similar to that used in TGA, is applied.

-

Data Acquisition: The differential heat flow to the sample and reference is recorded as a function of temperature, revealing endothermic and exothermic events. For --INVALID-LINK--₃, a strong, sharp exothermic peak corresponding to its explosive decomposition would be expected[1].

Safety Considerations

Given the explosive nature of the thermal decomposition of tris(ethylenediamine)cobalt(III) nitrate, extreme caution is advised when heating this compound[1]. Key safety precautions include:

-

Using very small sample sizes for thermal analysis.

-

Employing appropriate personal protective equipment (PPE), including safety glasses, face shields, and protective clothing.

-

Ensuring the thermal analysis instrument is equipped with pressure-relief mechanisms.

-

Avoiding confinement of the material during heating.

Conclusion

The thermal decomposition of tris(ethylenediamine)cobalt(III) nitrate is a highly energetic process, characterized by a sudden, and often explosive, decomposition pathway. This behavior is primarily due to the intramolecular redox reaction between the ethylenediamine ligands and the nitrate anions. While this property makes detailed quantitative analysis challenging, it underscores the critical importance of handling this compound with extreme care at elevated temperatures. Further research using specialized techniques for energetic materials would be necessary to fully elucidate the decomposition mechanism and kinetics.

References

An In-depth Guide to the Electronic Absorption Spectrum of Tris(ethylenediamine)cobalt(III) Nitrate

This technical guide provides a comprehensive overview of the electronic absorption spectrum of tris(ethylenediamine)cobalt(III) nitrate (B79036), --INVALID-LINK--₃. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the characterization of coordination compounds. This document details the spectral properties, experimental protocols for synthesis and analysis, and the underlying electronic transitions of this classic coordination complex.

Introduction

Tris(ethylenediamine)cobalt(III) nitrate is a coordination compound consisting of a central cobalt(III) ion octahedrally coordinated to three bidentate ethylenediamine (B42938) ligands.[1] This complex is renowned for its stability, kinetic inertness, and distinct stereochemical properties.[1][2] The electronic absorption spectrum of the [Co(en)₃]³⁺ cation is characterized by d-d electronic transitions, which are responsible for its vibrant orange-yellow color.[1] Spectroscopic analysis, particularly UV-Visible spectroscopy, is a fundamental method for its characterization.[1]

Spectral Data

The electronic absorption spectrum of the tris(ethylenediamine)cobalt(III) cation in aqueous solution is well-defined, exhibiting two primary absorption bands in the visible and near-ultraviolet regions. These bands arise from spin-allowed d-d transitions. The nitrate counter-ion does not absorb in this region and therefore does not interfere with the spectrum of the complex cation.

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Assignment |

| 464 nm | 87.5 M⁻¹cm⁻¹ | ¹A₁g → ¹T₁g |

| 337 nm | 84.0 M⁻¹cm⁻¹ | ¹A₁g → ¹T₂g |

| Data obtained from an aqueous solution of a tris(ethylenediamine)cobalt(III) salt.[3] |

Experimental Protocols

A detailed methodology for the synthesis of a tris(ethylenediamine)cobalt(III) salt and the subsequent acquisition of its electronic absorption spectrum is provided below.

Synthesis of Tris(ethylenediamine)cobalt(III) Chloride

A common and representative synthesis of the [Co(en)₃]³⁺ cation is through the preparation of its chloride salt, which can be readily converted to the nitrate salt if desired. The synthesis involves the oxidation of cobalt(II) in the presence of ethylenediamine.[2][4]

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

10% aqueous solution of ethylenediamine (en)

-

30% Hydrogen peroxide (H₂O₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Activated charcoal

-

Distilled water

Procedure:

-

Dissolve a specific amount of cobalt(II) chloride hexahydrate in distilled water.

-

In a separate beaker, add a 10% aqueous solution of ethylenediamine.

-

Slowly add the cobalt(II) chloride solution to the ethylenediamine solution with constant stirring.

-

Add a small amount of activated charcoal to the solution, which acts as a catalyst.

-

Carefully add 30% hydrogen peroxide dropwise to the mixture to oxidize the Co(II) to Co(III). An exothermic reaction will occur.

-

Heat the solution gently to about 60°C for approximately 20 minutes to ensure the completion of the reaction.

-

Filter the hot solution to remove the activated charcoal.

-

To the filtrate, add concentrated hydrochloric acid to precipitate the tris(ethylenediamine)cobalt(III) chloride.

-

Cool the solution in an ice bath to maximize crystallization.

-

Collect the orange-yellow crystals by vacuum filtration.

-

Wash the crystals with small portions of cold ethanol and then ether.

-

Dry the product in a desiccator.

Determination of the Electronic Absorption Spectrum

The following protocol outlines the procedure for obtaining the UV-Visible spectrum of the synthesized complex.

Materials and Equipment:

-

Tris(ethylenediamine)cobalt(III) salt

-

Distilled water (or other appropriate solvent)

-

Volumetric flasks and pipettes

-

UV-Visible spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of the tris(ethylenediamine)cobalt(III) salt and dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of known concentration.

-

Preparation of Dilutions: If necessary, prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the UV-Visible spectrophotometer and allow the lamps to warm up for the recommended time.

-

Blank Measurement: Fill a quartz cuvette with the solvent (distilled water) and place it in the spectrophotometer. Record a baseline spectrum to correct for any absorbance from the solvent and the cuvette.

-

Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the cuvette with the sample solution in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 300-600 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of tris(ethylenediamine)cobalt(III) nitrate.

Caption: Experimental workflow for the synthesis and UV-Vis analysis.

Conclusion

The electronic absorption spectrum of tris(ethylenediamine)cobalt(III) nitrate is a cornerstone for understanding the electronic structure and properties of d⁶ octahedral complexes. The well-defined absorption bands in the visible and near-UV regions provide a clear spectroscopic signature for this compound. The experimental protocols outlined in this guide offer a robust framework for the synthesis and characterization of this complex, making it an excellent model system for both research and educational purposes.

References

magnetic properties of tris(ethylenediamine)cobalt(iii) complex

An In-depth Technical Guide on the Magnetic Properties of the Tris(ethylenediamine)cobalt(III) (B86008) Complex

Abstract

The tris(ethylenediamine)cobalt(III) complex, [Co(en)₃]³⁺, is a cornerstone of coordination chemistry, valued for its stability and well-defined stereochemistry.[1][2][3] This technical guide provides a comprehensive analysis of its magnetic properties, grounded in Ligand Field Theory. It details the theoretical basis for its diamagnetism, presents relevant data in a structured format, and outlines the experimental protocols used for magnetic characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the electronic structure and magnetic behavior of coordination complexes.

Theoretical Framework: The Electronic Basis of Magnetism in [Co(en)₃]³⁺

The magnetic properties of a transition metal complex are dictated by the electronic configuration of the central metal ion, specifically the number of unpaired electrons.[4][5] The tris(ethylenediamine)cobalt(III) complex provides a classic illustration of how ligand-metal interactions determine these properties.

Electronic Configuration of Cobalt(III)

The cobalt atom has an electronic configuration of [Ar] 3d⁷ 4s². To form the cobalt(III) ion (Co³⁺), the atom loses three electrons—two from the 4s orbital and one from the 3d orbital—resulting in a d⁶ electronic configuration : [Ar] 3d⁶.[6]

Ligand Field Theory and d-Orbital Splitting

In an isolated Co³⁺ ion, the five 3d orbitals are degenerate (of equal energy). However, in an octahedral coordination complex like [Co(en)₃]³⁺, the electrostatic field created by the six nitrogen donor atoms of the three ethylenediamine (B42938) ligands causes these d-orbitals to split into two distinct energy levels: a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²).[5][7]

The magnitude of this energy separation, known as the ligand field splitting parameter (Δo), is determined by the "strength" of the ligand. Ethylenediamine (en) is a strong-field ligand, meaning it induces a large Δo.

Low-Spin Configuration and Diamagnetism

For a d⁶ ion like Co³⁺, the six d-electrons can be arranged in two possible ways:

-

High-Spin: If Δo is small (in the presence of weak-field ligands), electrons will occupy the higher-energy e_g orbitals before pairing in the lower-energy t₂g orbitals, maximizing spin multiplicity (Hund's rule). The configuration would be t₂g⁴ e_g², resulting in four unpaired electrons and strong paramagnetism.[8]

-

Low-Spin: If Δo is large (in the presence of strong-field ligands like 'en'), the energy cost of promoting an electron to the e_g orbitals is greater than the energy required to pair electrons in the t₂g orbitals. Consequently, all six electrons will fill the t₂g orbitals.[8][9]

The configuration for [Co(en)₃]³⁺ is therefore t₂g⁶ e_g⁰ . Since there are no unpaired electrons, the complex is diamagnetic .[9] Diamagnetic materials are characterized by a weak repulsion from an external magnetic field.

References

- 1. Tris(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. Tris(ethylenediamine)cobalt(III)_chloride [chemeurope.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Ligand field theory | Chemistry Basics & Applications | Britannica [britannica.com]

- 6. Question: What is the magnetic moment of Co³⁺ ion? | Filo [askfilo.com]

- 7. Ligand field theory - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

chemical stability and inertness of tris(ethylenediamine)cobalt(iii) nitrate

An In-depth Technical Guide to the Chemical Stability and Inertness of Tris(ethylenediamine)cobalt(III) (B86008) Nitrate (B79036)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(ethylenediamine)cobalt(III) nitrate, with the chemical formula --INVALID-LINK--₃, is a coordination compound of significant interest in the fields of inorganic chemistry, materials science, and pharmacology. It consists of a central cobalt(III) ion octahedrally coordinated to three bidentate ethylenediamine (B42938) (en) ligands, forming a stable cationic complex, [Co(en)₃]³⁺, with nitrate anions providing charge balance.[1][2][3] This complex is a classic example used to illustrate concepts of coordination chemistry, including stereochemistry and the remarkable kinetic inertness of certain metal complexes.[1][3]

The cation [Co(en)₃]³⁺ is chiral, existing as two non-superimposable mirror images (enantiomers), designated as Δ and Λ, due to the helical arrangement of the ligands.[1][2][3] Its high chemical stability and kinetic inertness are defining features, stemming from the electronic configuration of the low-spin d⁶ cobalt(III) center and the chelate effect of the ethylenediamine ligands.[1] This guide provides a comprehensive overview of the chemical stability and inertness of tris(ethylenediamine)cobalt(III) nitrate, presenting quantitative data, detailed experimental protocols, and visual diagrams to support research and development activities.

Physicochemical Properties

The fundamental properties of tris(ethylenediamine)cobalt(III) nitrate are summarized in the table below. The compound typically appears as a yellow-orange crystalline solid and exhibits good solubility in water.[1][4]

| Property | Value | Reference |

| Chemical Formula | C₆H₂₄CoN₉O₉ | [5] |

| Molecular Weight | 425.24 g/mol | [6] |

| Appearance | Yellow-orange solid | [1][2] |

| Solubility | Highly soluble in water | [1][4] |

| Melting/Decomposition Point | >250 °C | [7] |

Chemical Stability

The stability of a coordination compound can be assessed from both thermodynamic and kinetic perspectives.[8] Tris(ethylenediamine)cobalt(III) nitrate is considered highly stable in both regards.

Thermodynamic Stability

The thermodynamic stability of a complex in solution refers to the extent of its formation at equilibrium.[9] The high thermodynamic stability of the [Co(en)₃]³⁺ cation is attributed to two primary factors:

-

The Chelate Effect : Ethylenediamine is a bidentate ligand, meaning it binds to the central metal ion at two points. The formation of these five-membered chelate rings is entropically favored over the coordination of six monodentate ligands (like ammonia), leading to a significantly more stable complex.[8]

-

Electronic Configuration : The cobalt(III) ion has a d⁶ electronic configuration. In the strong ligand field created by the ethylenediamine ligands, these electrons occupy the lower-energy t₂g orbitals, resulting in a low-spin complex with a large Ligand Field Stabilization Energy (LFSE).[8][10] This large LFSE contributes significantly to the overall thermodynamic stability of the complex.

Thermal Stability

Tris(ethylenediamine)cobalt(III) nitrate is thermally stable, with a decomposition temperature reported to be above 250 °C.[7] The decomposition process is complex. The presence of the nitrate anion, a known oxidizing agent, suggests that at elevated temperatures, an intramolecular redox reaction can occur where the nitrate oxidizes the ethylenediamine ligands or the cobalt center.[4] Studies on the thermal annealing of the irradiated complex show complex kinetics that cannot be described by simple first-order reactions.[11]

Photochemical Stability

While stable under normal light conditions, the [Co(en)₃]³⁺ complex can undergo photochemical reactions. Irradiation, particularly of its ligand-field absorption bands, can promote an electron to an anti-bonding e₉* orbital, potentially leading to photosubstitution or photoredox reactions. For example, the photochemical reaction of [Co(en)₃]³⁺ with the ferrocyanide ion, [Fe(CN)₆]⁴⁻, has been shown to proceed via electron transfer, indicating that the excited states of the cobalt complex are reactive.[12][13]

Stability in Solution

The complex demonstrates high stability in aqueous solutions, maintaining the integrity of the [Co(en)₃]³⁺ cation.[1] It is generally stable in acidic solutions for extended periods.[10] However, in strongly basic solutions, deprotonation of the amine ligands can occur, which may facilitate subsequent decomposition or substitution reactions, although these processes are typically slow.

Kinetic Inertness

Kinetic inertness refers to the rate at which a complex undergoes ligand substitution reactions.[1][8] The [Co(en)₃]³⁺ complex is famously kinetically inert, meaning it exchanges its ligands very slowly.[1] This is distinct from its thermodynamic stability; a complex can be thermodynamically unstable yet kinetically inert if the activation energy for its decomposition is very high.[10]

The inertness of the [Co(en)₃]³⁺ cation is a direct consequence of its low-spin d⁶ electronic configuration. Any proposed mechanism for ligand substitution (either associative or dissociative) would involve a transition state with a significantly lower LFSE, resulting in a high activation energy barrier for the reaction.[10] Therefore, forcing conditions are typically required to induce ligand substitution.[1]

While ligand substitution is slow, the complex can participate in electron transfer (redox) reactions. The kinetics for the reduction of [Co(en)₃]³⁺ by [Cr(edta)]²⁻ have been studied, and the reaction follows second-order kinetics.

| Reaction | Conditions | Second-Order Rate Constant (k) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |

| [Co(en)₃]³⁺ + [Cr(edta)]²⁻ | 25 °C, pH 4.81, I = 1.0 M | 3.37 × 10³ dm³ mol⁻¹ s⁻¹ | 56 kJ mol⁻¹ | 12 J K⁻¹ mol⁻¹ |

| Data from Segal, M. G. (1987).[14] |

Experimental Protocols

Synthesis of Tris(ethylenediamine)cobalt(III) Nitrate

This protocol is adapted from established methods involving the air oxidation of a cobalt(II) salt in the presence of the ligand.[2][3]

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

Ethylenediamine (en)

-

Activated charcoal

-

Distilled water

-

Ice bath

Procedure:

-

Dissolve a specific molar amount of cobalt(II) nitrate hexahydrate in a minimum volume of distilled water in a flask.

-

In a separate beaker, carefully add a threefold molar excess of ethylenediamine to a small amount of distilled water. This reaction is exothermic.

-

Slowly add the ethylenediamine solution to the cobalt(II) nitrate solution while stirring.

-

Add a small amount (approx. 0.5 g) of activated charcoal to the solution to act as a catalyst.

-

Gently heat the solution on a hot plate in a fume hood and draw a stream of air through the solution for 4-6 hours to oxidize the Co(II) to Co(III). The color should change from a brownish-red to a yellow-orange.

-

After oxidation, heat the solution to near boiling and filter it while hot to remove the charcoal.

-

Cool the filtrate in an ice bath to crystallize the product.

-

Collect the yellow-orange crystals by vacuum filtration.

-

Wash the crystals with small portions of cold ethanol to remove any residual water and unreacted starting materials.

-

Air dry the final product, tris(ethylenediamine)cobalt(III) nitrate.

Protocol for Thermal Stability Assessment (TGA)

Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition profile of the compound.

Apparatus:

-

Thermogravimetric Analyzer

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions for mass and temperature.

-

Accurately weigh a small sample (5-10 mg) of tris(ethylenediamine)cobalt(III) nitrate into a TGA pan (typically alumina (B75360) or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition and the mass loss associated with each decomposition step.

Protocol for Kinetic Lability Assessment (Spectrophotometry)

This is a general protocol to study the rate of a reaction, such as a ligand substitution or redox reaction, using UV-Visible spectrophotometry.[8]

Apparatus:

-

UV-Visible Spectrophotometer with a temperature-controlled cuvette holder.

-

Stopped-flow apparatus (for fast reactions).

Procedure:

-

Prepare a stock solution of tris(ethylenediamine)cobalt(III) nitrate of known concentration in a suitable buffer to maintain constant pH.

-

Prepare a stock solution of the reactant (e.g., a reducing agent or a competing ligand).

-

Determine the UV-Vis spectrum of the initial complex and the expected final product to identify an analytical wavelength where the change in absorbance is maximal.

-

Equilibrate the reactant solutions and the spectrophotometer to the desired reaction temperature.

-

Initiate the reaction by rapidly mixing the solutions directly in the cuvette (for slow reactions) or using a stopped-flow device (for fast reactions).

-

Immediately begin monitoring the change in absorbance at the chosen analytical wavelength over time.

-

Analyze the absorbance vs. time data using appropriate integrated rate laws (e.g., first-order or second-order) to determine the rate constant of the reaction.

Visualizations

Molecular Structure and Synthesis Workflow

Caption: Molecular structure of the cation and the synthesis workflow.

Stability and Inertness Assessment Pathway

Caption: A logical workflow for assessing the stability of the complex.

Reactivity and Incompatibilities

Reactivity

-

Redox Reactions : The Co(III) center can be reduced to Co(II). As Co(II) complexes are generally labile, reduction of [Co(en)₃]³⁺ leads to rapid decomposition of the complex.[10] Therefore, it should be stored away from strong reducing agents.[1]

-

Oxidizing Agents : The compound itself contains nitrate, an oxidizing agent.[4] It should not be mixed with flammable materials or strong reducing agents, as this could create a fire or explosion hazard, especially upon heating.[4]

Pharmaceutical Compatibility

In drug development, the interaction of an active pharmaceutical ingredient (API) with excipients is critical. While specific studies on tris(ethylenediamine)cobalt(III) nitrate are scarce, general principles for amine-containing compounds and excipients apply.

-

Lactose : Primary and secondary amines can undergo Maillard reactions with reducing sugars like lactose, leading to discoloration (browning) and degradation.[15] Although the amines in the [Co(en)₃]³⁺ complex are coordinated, the potential for interaction, especially under heat and humidity, should be considered.

-

Oxidizing Excipients : Compatibility with excipients that have oxidizing properties should be carefully evaluated.

Safety and Handling

Based on available Safety Data Sheets (SDS), tris(ethylenediamine)cobalt(III) salts are considered hazardous.[16][17]

-

Hazards : Harmful if swallowed, in contact with skin, or if inhaled.[16] Causes skin and serious eye irritation.[16] May cause respiratory irritation.[16]

-

Handling : Use only in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a dry, well-ventilated place.[1][16] Keep away from incompatible materials such as strong reducing agents and flammable substances.[1]

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. Tris(ethylenediamine)cobalt(III)_chloride [chemeurope.com]

- 3. Tris(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]

- 4. americanelements.com [americanelements.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. Tris(ethylenediamine)cobalt(iii)nitrate | Benchchem [benchchem.com]

- 7. TRIS(ETHYLENEDIAMINE)COBALT(III) NITRATE [chemicalbook.com]

- 8. quora.com [quora.com]

- 9. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. THE THERMAL ANNEALING OF $sup 60$Co IN IRRADIATED TRIS-(ETHYLENEDIAMINE)- COBALT(III) NITRATE (Journal Article) | OSTI.GOV [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. (PDF) The Photochemical Reaction of Tris [research.amanote.com]

- 14. Notes. Kinetics of reduction of tris(ethylenediamine)cobalt(III) by ethylenediamine-NNN′N′-tetra-acetatochromate(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. canbipharm.com [canbipharm.com]

- 17. fishersci.it [fishersci.it]

historical significance of tris(ethylenediamine)cobalt(iii) in coordination chemistry

An In-depth Technical Guide on the Historical Significance of Tris(ethylenediamine)cobalt(III) (B86008) in Coordination Chemistry

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pivotal role of tris(ethylenediamine)cobalt(III), [Co(en)₃]³⁺, in the development of coordination chemistry. This iconic complex was central to Alfred Werner's groundbreaking work that established the principles of octahedral geometry and stereoisomerism in metal complexes, for which he was awarded the Nobel Prize in Chemistry in 1913.[1] Its remarkable stability and rich stereochemistry have made it a cornerstone for research in inorganic chemistry, particularly in the study of reaction mechanisms and electron transfer processes.[2]

Historical Significance: The Birth of Modern Coordination Theory

At the turn of the 20th century, the structures of metal complexes were a subject of intense debate. Alfred Werner's coordination theory, proposing that metal ions have a fixed number of bonds (coordination number) arranged in a specific geometry, was a revolutionary concept. The tris(ethylenediamine)cobalt(III) cation was instrumental in validating his theory.

In 1912, Werner successfully resolved the racemic mixture of [Co(en)₃]³⁺ into its non-superimposable mirror images, or enantiomers.[1][3] This was the first demonstration of chirality in a coordination compound devoid of carbon, proving conclusively that the three ethylenediamine (B42938) ligands were arranged octahedrally around the central cobalt ion.[1][4] Had the structure been planar or trigonal prismatic, as proposed by his contemporary Sophus Mads Jørgensen, optical isomerism would not have been possible.[1] This seminal work laid the foundation for the field of inorganic stereochemistry.[2][3]

The two enantiomers of [Co(en)₃]³⁺ are designated as Δ (delta) for the right-handed propeller-like twist of the chelate rings and Λ (lambda) for the left-handed twist.[3] The resolution of these isomers was a landmark achievement that solidified the understanding of octahedral coordination geometry.[1]

Logical Progression of Werner's Discovery

Caption: Logical flow of Alfred Werner's work leading to the confirmation of octahedral geometry.

Quantitative Data

The tris(ethylenediamine)cobalt(III) complex is characterized by its high thermodynamic stability and kinetic inertness.[2]

Table 1: Thermodynamic and Physical Properties

| Property | Value | Reference |

| Overall Stability Constant (Kf) | 4.9 x 1048 | General Chemistry Textbooks |

| Molar Mass ([Co(en)₃]Cl₃) | 345.59 g/mol | [3] |

| Appearance | Yellow-orange solid | [3] |

| Solubility in Water | Good | [2] |

Table 2: Specific Rotation of Resolved Complexes

The specific rotation is a measure of a compound's ability to rotate plane-polarized light. The values for the enantiomers of tris(ethylenediamine)cobalt(III) salts are a direct confirmation of their chirality.

| Compound | Specific Rotation, [α]D |

| [(+)-Co(en)₃]I₃·H₂O | +89° |

| [(-)-Co(en)₃]I₃·H₂O | -89° |

| [(+)-Co(en)₃][(+)-tart]Cl·5H₂O | +90° to +106° |

Note: The sign of rotation depends on the specific enantiomer and the counter-ion.

Experimental Protocols

The synthesis and resolution of [Co(en)₃]³⁺ is a classic inorganic chemistry experiment that demonstrates fundamental principles of coordination chemistry.

Synthesis of Racemic [Co(en)₃]Cl₃·3H₂O

This procedure involves the oxidation of Co(II) to Co(III) in the presence of the ethylenediamine ligand.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Ethylenediamine (10% aqueous solution)

-

Activated charcoal

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Dissolve CoCl₂·6H₂O in water.

-

Add a 10% aqueous solution of ethylenediamine to the cobalt solution.

-

Add activated charcoal to the mixture.

-

Bubble air through the solution for several hours to oxidize the Co(II) to Co(III). The activated charcoal acts as a catalyst.

-

Heat the mixture to dissolve the product and then filter to remove the charcoal.

-

Add concentrated HCl to the filtrate and cool in an ice bath.

-

Add ethanol to precipitate the yellow-orange crystals of racemic [Co(en)₃]Cl₃·3H₂O.

-

Collect the crystals by filtration, wash with ethanol, and air dry.

Resolution of Racemic [Co(en)₃]Cl₃

The resolution of the enantiomers is achieved by converting them into diastereomers using a chiral resolving agent, (+)-tartaric acid. The resulting diastereomers have different solubilities, allowing for their separation by fractional crystallization.

Materials:

-

Racemic [Co(en)₃]Cl₃·3H₂O

-

Sodium (+)-tartrate

-

Sodium iodide (NaI)

-

Concentrated ammonia (B1221849) (NH₃)

Procedure:

Caption: Experimental workflow for the resolution of [Co(en)₃]³⁺ enantiomers.

-

Preparation of the Diastereomer: Dissolve racemic [Co(en)₃]Cl₃·3H₂O in warm water. Add a solution of sodium (+)-tartrate.

-

Fractional Crystallization: Cool the solution slowly. The less soluble diastereomer, (+)-[Co(en)₃][(+)-tart]Cl·5H₂O, will crystallize out.

-

Isolation of (+)-[Co(en)₃]I₃·H₂O:

-

Collect the crystals of the diastereomer by filtration.

-

Dissolve the crystals in warm water and add a few drops of concentrated ammonia.

-

Add a concentrated solution of NaI to precipitate (+)-[Co(en)₃]I₃·H₂O.

-

Cool the solution, collect the crystals, wash with ethanol, and air dry.

-

-

Isolation of (-)-[Co(en)₃]I₃·H₂O:

-

Take the filtrate from the fractional crystallization step, which contains the more soluble diastereomer.

-

Add a concentrated solution of NaI.

-

Cool the solution to precipitate (-)-[Co(en)₃]I₃·H₂O.

-

Collect the crystals, wash with ethanol, and air dry.

-

Role in Electron Transfer Studies

The kinetic inertness of [Co(en)₃]³⁺ makes it an excellent model for studying outer-sphere electron transfer reactions. In this mechanism, the inner coordination spheres of the oxidant and reductant remain intact during the electron transfer event. The electron tunnels through space from the reductant to the oxidant.

The self-exchange electron transfer between [Co(en)₃]³⁺ and [Co(en)₃]²⁺ is notably slow. This is attributed to the significant structural reorganization required upon electron transfer, as the Co-N bond lengths differ between the Co(II) and Co(III) oxidation states. This high reorganization energy creates a substantial activation barrier for the reaction.

Outer-Sphere Electron Transfer Mechanism

Caption: Signaling pathway for an outer-sphere electron transfer reaction involving [Co(en)₃]³⁺.

Table 3: Kinetic Data for the Reduction of [Co(en)₃]³⁺

This table presents the second-order rate constant for the reduction of [Co(en)₃]³⁺ by a well-characterized reducing agent.

| Reductant | Second-Order Rate Constant (k) | Conditions | Reference |

| [Cr(edta)]²⁻ | 3.37 x 10³ dm³ mol⁻¹ s⁻¹ | 25 °C, pH 4.81, unit ionic strength | [2] |

The study of such reactions has been crucial for the development and validation of Marcus Theory, which describes the rates of outer-sphere electron transfer reactions.

Conclusion

The tris(ethylenediamine)cobalt(III) complex holds a unique and enduring place in the history of chemistry. Its role in the validation of Werner's coordination theory was a watershed moment that ushered in our modern understanding of the structure and bonding of metal complexes. Beyond this historical significance, its stability, well-defined stereochemistry, and predictable reactivity continue to make it an invaluable tool for teaching and research in coordination chemistry, particularly in the elucidation of electron transfer mechanisms. For professionals in drug development, the principles of stereochemistry and ligand-metal interactions, so elegantly demonstrated by [Co(en)₃]³⁺, remain fundamental to the design and synthesis of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Notes. Kinetics of reduction of tris(ethylenediamine)cobalt(III) by ethylenediamine-NNN′N′-tetra-acetatochromate(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. drjez.com [drjez.com]

molecular formula and weight of tris(ethylenediamine)cobalt(iii) nitrate

An In-depth Technical Guide on Tris(ethylenediamine)cobalt(III) (B86008) Nitrate (B79036)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular formula and weight of tris(ethylenediamine)cobalt(III) nitrate, a coordination compound of interest in various research and development applications.

Molecular Structure and Composition

Tris(ethylenediamine)cobalt(III) nitrate is an ionic compound consisting of a complex cation, [Co(en)₃]³⁺, and three nitrate anions, NO₃⁻. The central metal ion is cobalt in its +3 oxidation state, which is coordinated by three bidentate ethylenediamine (B42938) (en) ligands. Each ethylenediamine ligand binds to the cobalt ion through its two nitrogen atoms.

The chemical structure results in a stable octahedral geometry around the central cobalt ion. The positive charge of the complex cation is balanced by the negative charges of the three nitrate anions.

Quantitative Data Summary

The molecular formula and weight of tris(ethylenediamine)cobalt(III) nitrate have been determined and are summarized in the table below for clarity and easy reference.

| Property | Value |

| Molecular Formula | C₆H₂₄CoN₉O₉[1][2][3][4][] |

| Molecular Weight | 425.24 g/mol [2][3][4][] |

Experimental Protocols

The determination of the molecular weight of a compound like tris(ethylenediamine)cobalt(III) nitrate is typically achieved through mass spectrometry. A detailed, generalized protocol for this experimental determination is provided below.

Protocol: High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

-

Sample Preparation:

-

Dissolve a small, accurately weighed sample of tris(ethylenediamine)cobalt(III) nitrate in a suitable solvent (e.g., deionized water, methanol) to a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL for analysis.

-

-

Instrumentation and Calibration:

-

Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of high mass accuracy.

-

Calibrate the instrument using a standard calibration mixture appropriate for the mass range of the analyte.

-

-

Infusion and Ionization:

-

Introduce the prepared sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Employ electrospray ionization (ESI) in the positive ion mode to generate gaseous ions of the complex cation, [Co(en)₃]³⁺.

-

-

Mass Analysis:

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For the [Co(en)₃]³⁺ cation, the expected m/z will be approximately (Molecular Weight of Cation) / 3.

-

The high-resolution capabilities of the instrument will allow for the determination of the accurate m/z value to several decimal places.

-

-

Data Analysis:

-

Identify the peak corresponding to the [Co(en)₃]³⁺ cation.

-

From the accurate m/z value, calculate the experimental monoisotopic mass of the cation.

-

Compare the experimental mass with the theoretical mass calculated from the elemental composition to confirm the identity of the ion.

-

The molecular weight of the entire compound is then inferred by adding the mass of the three nitrate anions to the experimentally confirmed mass of the cation.

-

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the constituent parts of tris(ethylenediamine)cobalt(III) nitrate to form the final compound.

Caption: Composition of Tris(ethylenediamine)cobalt(III) Nitrate.

References

Unraveling the Chirality of the Tris(ethylenediamine)cobalt(III) Cation: A Technical Guide

Abstract

The tris(ethylenediamine)cobalt(III) cation, [Co(en)₃]³⁺, stands as a cornerstone in the study of coordination chemistry, primarily due to its classic exhibition of chirality. This octahedral complex, formed by three bidentate ethylenediamine (B42938) ligands chelating a central cobalt(III) ion, lacks a plane of symmetry and thus exists as a pair of non-superimposable mirror images, or enantiomers.[1][2][3][4][5] This technical guide provides an in-depth exploration of the synthesis, resolution, and characterization of these enantiomers, designated as Δ and Λ isomers. Detailed experimental protocols, quantitative data on their chiroptical properties, and visual representations of the underlying principles and workflows are presented for researchers, scientists, and professionals in drug development.

Introduction to the Chirality of [Co(en)₃]³⁺

The chirality of the tris(ethylenediamine)cobalt(III) cation arises from the helical arrangement of the three ethylenediamine ligands around the central cobalt atom. This arrangement can be either right-handed (Δ, from the Greek delta for right) or left-handed (Λ, from the Greek lambda for left), leading to the existence of two distinct, optically active enantiomers.[2][3][6] These enantiomers are identical in most of their physical and chemical properties, such as color, solubility, and melting point. However, they exhibit a crucial difference in their interaction with plane-polarized light: one enantiomer rotates the plane of polarization to the right (dextrorotatory, denoted as (+)), while the other rotates it to the left (levorotatory, denoted as (-)) by an equal magnitude.[3][7] The accurate determination and separation of these enantiomers are pivotal for various applications, including asymmetric catalysis and the study of stereospecific interactions in biological systems.

Synthesis of Racemic Tris(ethylenediamine)cobalt(III) Chloride

The initial step in studying the chirality of [Co(en)₃]³⁺ is the synthesis of the racemic mixture, which contains equal amounts of the Δ and Λ enantiomers. The synthesis typically involves the oxidation of a cobalt(II) salt in the presence of ethylenediamine.[8][9]

Experimental Protocol: Synthesis of [Co(en)₃]Cl₃

A common and effective method for the synthesis of racemic tris(ethylenediamine)cobalt(III) chloride is outlined below.[10][11][12]

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

10% aqueous solution of ethylenediamine (en)

-

30% Hydrogen peroxide (H₂O₂)

-

Concentrated hydrochloric acid (HCl)

-

Activated charcoal

-

Diethyl ether

Procedure:

-

Dissolve cobalt(II) chloride hexahydrate in distilled water in an Erlenmeyer flask.

-

Slowly add the 10% ethylenediamine solution to the cobalt chloride solution with constant stirring.

-

Add a small amount of activated charcoal to the solution to catalyze the reaction.

-

Carefully add 30% hydrogen peroxide dropwise to the mixture. This acts as the oxidizing agent, converting Co(II) to Co(III). The solution will turn a deep orange-brown.

-

Heat the mixture gently on a hot plate with continuous stirring to facilitate the reaction and then cool it down.

-

Filter the solution to remove the activated charcoal.

-

Slowly add concentrated hydrochloric acid to the filtrate to precipitate the tris(ethylenediamine)cobalt(III) chloride salt.

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the orange-yellow crystals of [Co(en)₃]Cl₃ by suction filtration.

-

Wash the crystals with small portions of cold ethanol and then diethyl ether to remove any impurities and facilitate drying.

-

Air-dry the final product.

Resolution of [Co(en)₃]³⁺ Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical process known as resolution. The most common method for resolving [Co(en)₃]³⁺ involves the use of a chiral resolving agent, typically (+)-tartaric acid.[7][13][14] The principle behind this technique is the formation of diastereomers, which, unlike enantiomers, have different physical properties, including solubility.

Experimental Protocol: Resolution of [Co(en)₃]³⁺ using (+)-Tartaric Acid

The following protocol details the resolution of racemic [Co(en)₃]Cl₃.[13][14]

Materials:

-

Racemic [Co(en)₃]Cl₃

-

(+)-Tartaric acid

-

Sodium iodide (NaI)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Acetone

Procedure:

-

Dissolve the racemic [Co(en)₃]Cl₃ in a minimum amount of hot water.

-

In a separate beaker, dissolve (+)-tartaric acid in water and neutralize it with a stoichiometric amount of sodium hydroxide to form sodium (+)-tartrate.

-

Mix the solutions of the racemic complex and sodium (+)-tartrate.

-

Upon cooling, the less soluble diastereomer, (+)-[Co(en)₃][(+)-tart]Cl, will preferentially crystallize out of the solution.[13]

-

Collect the crystals of the diastereomer by filtration.

-

To obtain the (+)-[Co(en)₃]³⁺ enantiomer, dissolve the diastereomeric salt in water and add a concentrated solution of sodium iodide. This will precipitate the less soluble (+)-[Co(en)₃]I₃·H₂O.

-

The filtrate from the initial crystallization contains the more soluble diastereomer, (-)-[Co(en)₃][(+)-tart]⁺. To isolate the (-)-[Co(en)₃]³⁺ enantiomer, add sodium iodide to the filtrate to precipitate (-)-[Co(en)₃]I₃·H₂O.

-

The separated iodide salts of the enantiomers can be further purified by recrystallization from hot water.

Characterization of Enantiomers

Once the enantiomers have been resolved, their purity and chiroptical properties are characterized using various analytical techniques.

Polarimetry

Polarimetry is a fundamental technique used to measure the optical rotation of a chiral compound. The specific rotation, [α], is a characteristic physical property of an enantiomer.

| Compound | Specific Rotation ([(\alpha)]_D) |

| (+)-[Co(en)₃]I₃·H₂O | +89° |

| (-)-[Co(en)₃]I₃·H₂O | -89° |

| [(+)Co(en)₃][(+)tart]Cl | +90° to +106° |

| [(-)Co(en)₃]I₃ | -66° |

Note: The specific rotation values can vary slightly depending on the solvent, temperature, and concentration.[13][15]

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[16][17][18] The resulting CD spectrum is unique for each enantiomer and provides detailed information about its stereochemistry. The Δ and Λ enantiomers of [Co(en)₃]³⁺ exhibit mirror-image CD spectra.

Visualizing the Chirality and Experimental Workflow

Enantiomeric Structures of [Co(en)₃]³⁺

The following diagram illustrates the non-superimposable mirror-image relationship between the Δ and Λ enantiomers of the tris(ethylenediamine)cobalt(III) cation.

Caption: The Δ and Λ enantiomers of the tris(ethylenediamine)cobalt(III) cation.